2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features a unique combination of indole, piperidine, pyrimidine, and piperazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine and pyrimidine groups through nucleophilic substitution reactions. The final step involves the coupling of the piperazine moiety under specific reaction conditions, such as the use of a suitable base and solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases such as sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)propanone
- **2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)butanone
Uniqueness
Compared to similar compounds, 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its structural features allow for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O/c1-27-17-19(20-7-3-4-8-21(20)27)15-24(31)30-13-11-29(12-14-30)23-16-22(25-18-26-23)28-9-5-2-6-10-28/h3-4,7-8,16-18H,2,5-6,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOHMMSLKMBGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NC=NC(=C4)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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